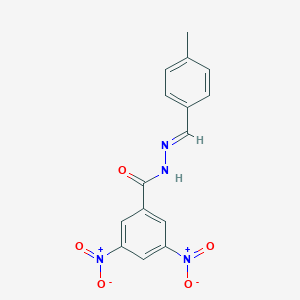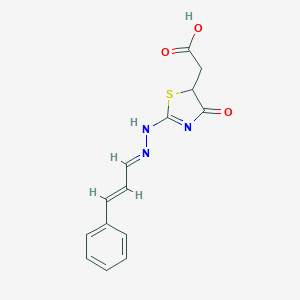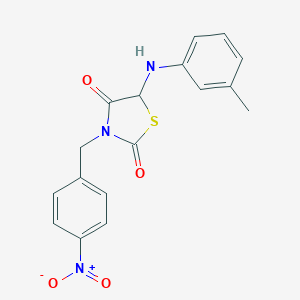![molecular formula C15H13NO3 B352954 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one CAS No. 609335-07-1](/img/structure/B352954.png)
3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one typically involves the condensation of 2-aminophenol with 2-methoxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
化学反应分析
Types of Reactions
3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
科学研究应用
3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
作用机制
The mechanism of action of 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to its observed biological effects .
相似化合物的比较
Similar Compounds
- 3-methylbenzo[d]oxazole-2(3H)-thione
- 5,6-dimethylbenzo[d]oxazol-2(3H)-one
- 5-tert-butylbenzo[d]oxazol-2(3H)-one
- 5-ethylbenzo[d]oxazol-2(3H)-one
Uniqueness
3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one is unique due to the presence of the 2-methoxybenzyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and differentiates it from other benzoxazole derivatives in terms of reactivity and application .
属性
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-13-8-4-2-6-11(13)10-16-12-7-3-5-9-14(12)19-15(16)17/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXSWVGHTUUDET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine](/img/structure/B352872.png)

![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)
![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)


![N-cinnamoyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B352889.png)

![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)

![2-HYDROXY-N'-[(3Z)-2-OXO-1-PENTYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B352907.png)
![3-[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid](/img/structure/B352910.png)
![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)

